molecular formula C16H14N2O2S B3007678 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile CAS No. 923836-09-3

3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile

Cat. No. B3007678
CAS RN: 923836-09-3
M. Wt: 298.36
InChI Key: KZLOETFAYTUJNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile” is a chemical compound that has been identified as a novel, highly potent (low nM), and isoform-selective (1500-fold) inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .


Molecular Structure Analysis

Crystal structure studies showed that the carboxylate group occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Scientific Research Applications

Cancer Research and Inhibitor Development

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, a closely related compound to 3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile, have been identified as highly potent and selective inhibitors of the aldo-keto reductase AKR1C3. This enzyme is a target of interest in breast and prostate cancer. Studies have shown that these compounds exhibit good cellular potency, significantly inhibiting the AKR1C3 metabolism of a known dinitrobenzamide substrate, indicating potential applications in cancer therapy (Jamieson et al., 2012).

Mechanism of Action

The compound acts as an inhibitor of the aldo-keto reductase AKR1C3 enzyme. It achieves this by occupying the oxyanion hole in the enzyme with its carboxylate group, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Future Directions

The development of AKR1C3 specific inhibitors remains challenging due to the high sequence similarity to its isoform AKR1C2 . The findings related to “3-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)benzonitrile” are anticipated to propel the development of next-generation AKR1C3 inhibitors with enhanced efficacy and reduced “off-target” effect for cancer therapy .

properties

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c17-11-13-4-3-7-16(10-13)21(19,20)18-9-8-14-5-1-2-6-15(14)12-18/h1-7,10H,8-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLOETFAYTUJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.